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Compound of Interest

Compound Name:
Ethyl 4-chloro-6,8-

difluoroquinoline-3-carboxylate

CAS No.: 150258-20-1

Cat. No.: B123628

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives

exhibiting a wide range of biological activities. Among these, halogenated quinoline-3-

carboxylates have emerged as a promising class of compounds with significant potential in the

development of novel anticancer and antimicrobial agents. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of these compounds, supported by

experimental data, to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Targeting Proliferation and
Angiogenesis
Halogenated quinoline-3-carboxylates have demonstrated notable cytotoxic activity against a

variety of cancer cell lines. The nature and position of the halogen substituent on the quinoline

ring play a crucial role in determining their potency and selectivity.
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Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative halogenated

quinoline-3-carboxylates against various human cancer cell lines, presented as IC50 values

(the concentration required to inhibit the growth of 50% of cancer cells).

Compound
ID

R1
(Position 6)

R2
(Position 2)

Cancer Cell
Line

IC50 (µM) Reference

1a -F
3'-

fluorophenyl
MDA-MB-468 4.0 [1]

1b -F
4'-

fluorophenyl
MDA-MB-468 5.0 [1]

1c -Br
3'-

fluorophenyl
MDA-MB-468 - [1]

2a -Cl

4-hydroxy-3-

methoxyphen

yl

MCF-7 >100 [2]

2b -Cl

4-hydroxy-3-

methoxyphen

yl

K-562
51.1%

apoptosis
[2]

3a -Br -

A549, HeLa,

HT29,

Hep3B,

MCF7

2-50 [3]

3b di-Br (6,8) -

A549, HeLa,

HT29,

Hep3B,

MCF7

2-50 [3]

3c di-Br (5,7) -OH (at 8)

A549, HeLa,

HT29,

Hep3B,

MCF7

2-50 [3]
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Structure-Activity Relationship Insights:

Fluorine Substitution: The presence of fluorine atoms on the quinoline ring and its

substituents has been shown to be critical for anticancer activity. For instance, compounds

1a and 1b, both containing a fluorine at the 6-position and a fluorinated phenyl group at the

2-position, exhibit potent activity against the triple-negative breast cancer cell line MDA-MB-

468.[1] The position of the fluorine on the phenyl ring also influences potency, with the meta-

position (1a) being slightly more active than the para-position (1b).[1]

Chloro and Bromo Substitution: Chloro and bromo substitutions also contribute to the

anticancer profile. Compound 2b, a 6-chloroquinoline-4-carboxylic acid derivative, induced

significant apoptosis in the K-562 leukemia cell line.[2] Brominated quinolines, such as 3a,

3b, and 3c, have demonstrated broad-spectrum antiproliferative activity against a panel of

cancer cell lines with IC50 values in the low micromolar range.[3]

Other Substituents: The presence of other functional groups, such as an ester group, can be

crucial for activity. Hydrolysis of the ester group in some fluorinated quinoline analogues led

to a loss of activity against triple-negative breast cancer cells, suggesting the importance of

this moiety.[1]

Mechanisms of Anticancer Action
Halogenated quinoline-3-carboxylates exert their anticancer effects through various

mechanisms, primarily by interfering with key signaling pathways involved in cancer cell

proliferation and survival.

Inhibition of EGFR/VEGFR Signaling:

Many quinoline derivatives act as inhibitors of receptor tyrosine kinases such as the Epidermal

Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

[4] These receptors are often overexpressed in cancer cells and play a central role in promoting

cell growth, proliferation, and angiogenesis. By blocking these signaling pathways, halogenated

quinoline-3-carboxylates can effectively halt tumor progression.
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Caption: Inhibition of EGFR/VEGFR signaling by halogenated quinoline-3-carboxylates.

Inhibition of Tubulin Polymerization:

Another important mechanism of action for some quinoline derivatives is the inhibition of tubulin

polymerization.[5] Microtubules, which are polymers of tubulin, are essential components of the

cytoskeleton and are crucial for cell division. By disrupting microtubule dynamics, these

compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[5]
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Caption: Inhibition of tubulin polymerization by halogenated quinoline-3-carboxylates.

Antimicrobial Activity: A Renewed Hope Against
Resistance
Halogenated quinoline-3-carboxylates, particularly the fluoroquinolones, are a well-established

class of antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA

gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2][6][7]

Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's

potency. The following table presents the MIC values of various halogenated quinoline
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derivatives against a panel of pathogenic bacteria.

Compound
ID

R1
(Position 2)

R2
(Position on
Phenyl)

Bacterial
Strain

MIC (µg/mL) Reference

4a -CF3 p-CH3 MRSA 3.0 [8]

4b -CF3 p-CF3 MRSA 0.75 [8]

4c -CF3 3-Cl, 4-F MRSA 3.0 [8]

5a
p-isopropyl

phenyl
3-Cl, 4-F MRSA 1.5 [8]

6a - -
S.

epidermidis
0.59 (µM) [9]

7a - - S. aureus 0.12 [10]

7b - - S. pyogenes 8 [10]

7c - - S. typhi 0.12 [10]

7d - - P. aeruginosa >1024 [10]

7e - - E. coli 0.12 [10]

Structure-Activity Relationship Insights:

Fluorine at C6: The presence of a fluorine atom at the C-6 position is a common feature in

many potent fluoroquinolone antibiotics and generally enhances antibacterial activity.[11]

Substituents at C7: The nature of the substituent at the C-7 position significantly influences

the spectrum and potency of activity.[11] Heterocyclic substitutions, such as a piperazinyl

ring, often broaden the spectrum of activity, particularly against Gram-negative bacteria.[11]

Halogenation on Phenyl Ring: Halogenation on a phenyl substituent at the 2-position can

also modulate activity. For instance, a para-trifluoromethyl group (4b) on the phenyl ring led

to enhanced activity against MRSA compared to a para-methyl group (4a).[8]
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Other Halogenations: The presence of halogens at other positions can also be beneficial. A

3-chloro-4-fluoro substitution on the phenyl ring (4c and 5a) resulted in potent anti-MRSA

activity.[8]

Mechanism of Antimicrobial Action
The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase

and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA

during replication. By forming a stable complex with the enzyme and DNA, fluoroquinolones

trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the

accumulation of double-strand breaks and ultimately cell death.[2][6][7]
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Caption: Inhibition of DNA gyrase and topoisomerase IV by halogenated quinoline-3-

carboxylates.
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In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of potential anticancer drugs.[12]

Procedure:

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells

per well and incubated for 24 hours to allow for cell attachment.[12]

Compound Treatment: The cells are then treated with serial dilutions of the test compounds.

A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

[12]

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere

with 5% CO2.[12]

MTT Addition: After incubation, MTT solution is added to each well, and the plates are

incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow

MTT into a purple formazan product.[12]

Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the

formazan crystals.[12]

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.[12]

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control,

and the IC50 value is determined.[12]
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Caption: Experimental workflow for the MTT assay.
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In Vitro Antimicrobial Activity: Broth Microdilution
Method
The broth microdilution method is a standard laboratory procedure used to determine the

minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific

microorganism.[10][13]

Procedure:

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a

suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x

10^5 colony-forming units (CFU)/mL.[13]

Compound Dilution: Serial two-fold dilutions of the test compound are prepared in the wells

of a 96-well microtiter plate containing the broth.[13]

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive

control (broth with inoculum, no compound) and a negative control (broth only) are included.

[13]

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours

for most bacteria).[13]

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.[13]
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Caption: Experimental workflow for the broth microdilution susceptibility test.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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